(tris(1-(O-ethylcarboxymethyl)-1h-1,2,3-triazol-4-ylmethyl)amine)
Overview
Description
Tris(1-(O-ethylcarboxymethyl)-1H-1,2,3-triazol-4-ylmethyl)amine: is a chemical compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound is part of the triazole family, which is widely used in various chemical and biological applications due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(1-(O-ethylcarboxymethyl)-1H-1,2,3-triazol-4-ylmethyl)amine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This process is often referred to as “click chemistry” due to its efficiency and reliability . The reaction conditions usually involve the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a suitable solvent, such as water or a mixture of water and an organic solvent, at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: Tris(1-(O-ethylcarboxymethyl)-1H-1,2,3-triazol-4-ylmethyl)amine primarily undergoes substitution reactions, particularly in the context of CuAAC . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) catalysts, sodium ascorbate, and azides are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions are typically triazole derivatives, which are valuable in various chemical and biological applications .
Scientific Research Applications
Chemistry: In chemistry, tris(1-(O-ethylcarboxymethyl)-1H-1,2,3-triazol-4-ylmethyl)amine is used as a ligand in CuAAC reactions to synthesize a wide range of triazole-containing compounds . These compounds are important in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound is used to label biomolecules, such as proteins and nucleic acids, through click chemistry. This allows for the study of biological processes at the molecular level .
Medicine: In medicine, triazole derivatives synthesized using this compound have shown potential as antimicrobial, anticancer, and antiviral agents . The ability to easily modify these derivatives makes them valuable in drug discovery and development.
Industry: Industrially, this compound is used in the production of polymers and materials with enhanced properties, such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of tris(1-(O-ethylcarboxymethyl)-1H-1,2,3-triazol-4-ylmethyl)amine involves its role as a ligand in CuAAC reactions. The compound coordinates with copper(I) ions, stabilizing them and facilitating the cycloaddition of azides and alkynes to form triazole rings . This process is highly efficient and selective, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: Another triazole-based ligand used in CuAAC reactions.
Tris(3-hydroxypropyltriazolylmethyl)amine: A water-soluble ligand used in similar applications.
Uniqueness: Tris(1-(O-ethylcarboxymethyl)-1H-1,2,3-triazol-4-ylmethyl)amine is unique due to its specific functional groups, which provide enhanced solubility and reactivity in aqueous environments. This makes it particularly useful in biological and medicinal chemistry applications .
Properties
IUPAC Name |
ethyl 2-[4-[[bis[[1-(2-ethoxy-2-oxoethyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N10O6/c1-4-35-19(32)13-29-10-16(22-25-29)7-28(8-17-11-30(26-23-17)14-20(33)36-5-2)9-18-12-31(27-24-18)15-21(34)37-6-3/h10-12H,4-9,13-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUDYSJYBSQJSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)CN(CC2=CN(N=N2)CC(=O)OCC)CC3=CN(N=N3)CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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